molecular formula C9H14N2O4 B12534262 3-Aminopropan-1-ol;5-hydroxypyridine-3-carboxylic acid CAS No. 828275-54-3

3-Aminopropan-1-ol;5-hydroxypyridine-3-carboxylic acid

Cat. No.: B12534262
CAS No.: 828275-54-3
M. Wt: 214.22 g/mol
InChI Key: BUNZTADTZVHLKT-UHFFFAOYSA-N
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Description

3-Aminopropan-1-ol;5-hydroxypyridine-3-carboxylic acid is a compound that combines two distinct chemical structures: 3-Aminopropan-1-ol and 5-hydroxypyridine-3-carboxylic acid. 3-Aminopropan-1-ol is a member of the class of propanolamines, characterized by a hydroxy substituent at C-1 and an amino substituent at C-2, making it both a primary amine and a primary alcohol . 5-hydroxypyridine-3-carboxylic acid, on the other hand, is a derivative of pyridine with hydroxyl and carboxyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopropan-1-ol typically involves the reduction of 3-nitropropan-1-ol using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .

For 5-hydroxypyridine-3-carboxylic acid, the synthesis can be achieved through the hydroxylation of nicotinic acid (pyridine-3-carboxylic acid) using a suitable oxidizing agent. This reaction is typically performed in an aqueous medium at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 3-Aminopropan-1-ol often involves the catalytic hydrogenation of 3-nitropropan-1-ol on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final product .

The industrial synthesis of 5-hydroxypyridine-3-carboxylic acid may involve the use of biocatalysts or chemical oxidants in large-scale reactors. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

3-Aminopropan-1-ol undergoes various chemical reactions, including:

5-hydroxypyridine-3-carboxylic acid can participate in:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Aminopropan-1-ol and 5-hydroxypyridine-3-carboxylic acid have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminopropan-1-ol involves its interaction with enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with target molecules .

5-hydroxypyridine-3-carboxylic acid exerts its effects through interactions with cellular receptors and enzymes. The hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminopropan-1-ol is unique due to its dual functionality as both a primary amine and a primary alcohol, allowing it to participate in a wide range of chemical reactions. 5-hydroxypyridine-3-carboxylic acid is unique due to its combination of hydroxyl and carboxyl groups on a pyridine ring, providing distinct chemical and biological properties .

Properties

CAS No.

828275-54-3

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

3-aminopropan-1-ol;5-hydroxypyridine-3-carboxylic acid

InChI

InChI=1S/C6H5NO3.C3H9NO/c8-5-1-4(6(9)10)2-7-3-5;4-2-1-3-5/h1-3,8H,(H,9,10);5H,1-4H2

InChI Key

BUNZTADTZVHLKT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1O)C(=O)O.C(CN)CO

Origin of Product

United States

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